molecular formula C10H24BrN B080828 (1-Butyl)triethylammonium bromide CAS No. 13028-69-8

(1-Butyl)triethylammonium bromide

Cat. No.: B080828
CAS No.: 13028-69-8
M. Wt: 238.21 g/mol
InChI Key: ZNFYPPCUDSCDPR-UHFFFAOYSA-M
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Description

(1-Butyl)triethylammonium bromide is a useful research compound. Its molecular formula is C10H24BrN and its molecular weight is 238.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

(1-Butyl)triethylammonium bromide has been identified as an effective catalyst in the synthesis of α-amino phosphonates, showcasing its utility in facilitating three-component reactions involving aldehydes, aromatic amines, and trimethylphosphite to produce α-amino phosphonates with high yield under refluxing CH2Cl2 conditions (Reddy et al., 2005). This application underscores its potential in organic synthesis, offering a pathway to produce significant compounds efficiently.

Ionic Liquids and Phase Transfer Catalysis

The substance is instrumental in the realm of ionic liquids and phase transfer catalysis. For instance, it has been used in the synthesis and characterization of micro-mesoporous MCM-41, utilizing various ionic liquids as co-templates. This process involves mixtures of cetyltrimethylammonium bromide (CTAB) and cationic ionic liquids acting as co-templates to achieve micro-mesoporous silicate solids (Sanaeishoar et al., 2015). Such studies highlight the importance of this compound in materials science, particularly in the development of novel porous materials with potential applications in catalysis, adsorption, and separation technologies.

Micellization and Surface Chemistry

Research on the aggregation behavior of tetradecyltrimethylammonium bromide (TTAB) in water systems containing hydrophilic ionic liquids like 1-butyl-2,3-dimethylimidazolium bromide has revealed that this compound can significantly influence micellization and other physicochemical properties of surfactants. These studies offer insights into how ionic liquids can be used to modify the surface activity and micellization properties of conventional surfactants, which is crucial for understanding and designing systems for enhanced solubilization, detergency, and emulsification (Pal & Pillania, 2015).

Corrosion Inhibition

Furthermore, this compound has been evaluated for its potential as a corrosion inhibitor, specifically examining its effect on the corrosion of copper in acidic media. Such studies are critical for identifying new, effective corrosion inhibitors that can provide long-term protection for metals in various industrial applications (Vastag et al., 2018).

Safety and Hazards

“(1-Butyl)triethylammonium bromide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, avoid contact with eyes, skin, and clothing, keep the container tightly closed, avoid ingestion and inhalation, use with adequate ventilation, and wash clothing before reuse .

Mechanism of Action

Target of Action

This compound is an organic intermediate and is often used in chemical reactions .

Mode of Action

It is known that this compound can participate in various chemical reactions as an intermediate .

Biochemical Pathways

As an organic intermediate, it is likely involved in various chemical reactions .

Pharmacokinetics

It is known to be soluble in water , which may influence its bioavailability.

Result of Action

As an organic intermediate, it is primarily used in chemical reactions .

Action Environment

The action, efficacy, and stability of (1-Butyl)triethylammonium bromide can be influenced by various environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity.

Properties

IUPAC Name

butyl(triethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N.BrH/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFYPPCUDSCDPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471781
Record name (1-Butyl)triethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13028-69-8
Record name (1-Butyl)triethylammonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanaminium, N,N,N-triethyl-, bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of butyltriethylammonium bromide in the synthesis of the twin-nest-shaped supramolecular cluster?

A1: In the synthesis described in the paper [], butyltriethylammonium bromide acts as a source of bulky cations. These cations are crucial for the formation and stabilization of the complex cluster anion [(Mo2O2S6Cu6I6)]4−. The large size and non-coordinating nature of the butyltriethylammonium cations likely contribute to the crystallization of the desired cluster compound by providing charge balance and facilitating crystal packing.

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